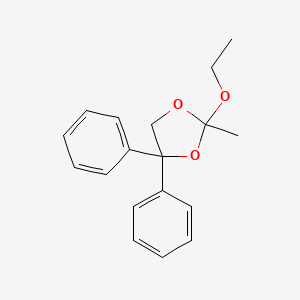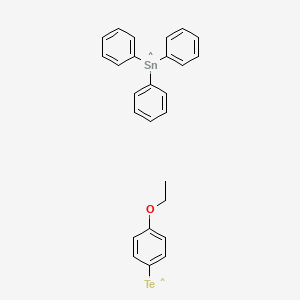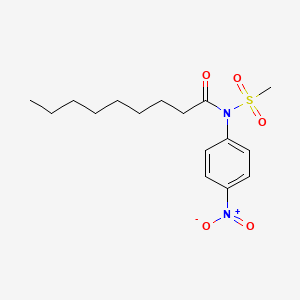![molecular formula C10H9Na B14591595 Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide CAS No. 61103-51-3](/img/structure/B14591595.png)
Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide is a chemical compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a subject of interest in various fields of scientific research. The compound’s structure consists of a bicyclo[4.3.1]decane framework with four double bonds, which contributes to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide typically involves the deprotonation of bicyclo[4.3.1]deca-2,4,6,8-tetraene using a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Bicyclo[4.3.1]deca-2,4,6,8-tetraene+NaH→Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide+H2
Industrial Production Methods
Industrial production of this compound may involve large-scale deprotonation reactions using automated systems to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides, alkoxides, and amines are commonly employed.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated bicyclo[4.3.1]decane derivatives.
Substitution: Various substituted bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide compounds.
Wissenschaftliche Forschungsanwendungen
Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide involves its interaction with molecular targets through its reactive double bonds. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bicyclo[4.3.1]deca-2,4-diene
- Bicyclo[4.2.2]deca-2,4,7,9-tetraene
- Bicyclo[3.3.1]nona-3,7-diene-2,6-dione
Uniqueness
Sodium bicyclo[431]deca-2,4,6,8-tetraen-1-ide is unique due to its specific bicyclic structure with four conjugated double bonds, which imparts distinct reactivity and stability compared to other similar compounds
Eigenschaften
CAS-Nummer |
61103-51-3 |
|---|---|
Molekularformel |
C10H9Na |
Molekulargewicht |
152.17 g/mol |
InChI |
InChI=1S/C10H9.Na/c1-2-5-10-7-3-6-9(4-1)8-10;/h1-7H,8H2;/q-1;+1 |
InChI-Schlüssel |
LNZGVEVZOVCOQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1[C-]2C=CC=CC1=CC=C2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one](/img/structure/B14591515.png)
![3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid](/img/structure/B14591541.png)
![3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol](/img/structure/B14591544.png)
![2,4-Diphenylbicyclo[3.2.1]oct-2-ene](/img/structure/B14591546.png)
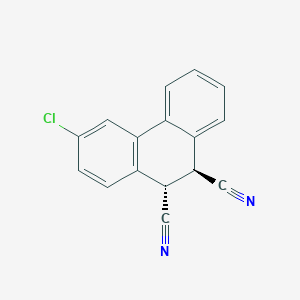

![[(Trifluoromethyl)sulfanyl]methanesulfinyl bromide](/img/structure/B14591558.png)
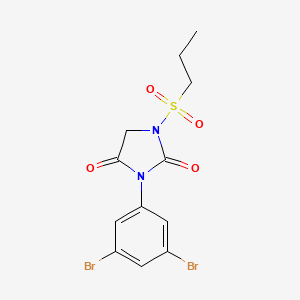
![8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid](/img/structure/B14591574.png)
